1-fluoro-2-{[(4-methylphenyl)sulfonyl]methyl}benzene
Overview
Description
1-fluoro-2-{[(4-methylphenyl)sulfonyl]methyl}benzene is an organic compound with the molecular formula C14H13FO2S It is a derivative of benzene, where a fluorine atom is attached to the benzene ring, and a sulfonylmethyl group is attached to the 2-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-fluoro-2-{[(4-methylphenyl)sulfonyl]methyl}benzene can be synthesized through a multi-step process. One common method involves the reaction of 1-fluoro-2-nitrobenzene with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reduced using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-fluoro-2-{[(4-methylphenyl)sulfonyl]methyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The sulfonylmethyl group can be oxidized to form sulfone derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: The nitro group in the precursor can be reduced to an amine using reducing agents like Pd/C under hydrogen atmosphere.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives from nitro precursors.
Scientific Research Applications
1-fluoro-2-{[(4-methylphenyl)sulfonyl]methyl}benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-fluoro-2-{[(4-methylphenyl)sulfonyl]methyl}benzene involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological targets. The sulfonylmethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-fluoro-2-{[(4-chlorophenyl)sulfonyl]methyl}benzene
- 1-fluoro-2-{[(4-methoxyphenyl)sulfonyl]methyl}benzene
- 1-fluoro-2-{[(4-nitrophenyl)sulfonyl]methyl}benzene
Uniqueness
1-fluoro-2-{[(4-methylphenyl)sulfonyl]methyl}benzene is unique due to the presence of the fluorine atom and the sulfonylmethyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the sulfonylmethyl group provides a site for further chemical modifications .
Properties
IUPAC Name |
1-fluoro-2-[(4-methylphenyl)sulfonylmethyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2S/c1-11-6-8-13(9-7-11)18(16,17)10-12-4-2-3-5-14(12)15/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTJAHUWIMDJPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388158 | |
Record name | STK290769 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61081-31-0 | |
Record name | STK290769 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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